BenchChemオンラインストアへようこそ!

2-Hydroxy-N-(4-isopropylphenyl)benzamide

EGFR tyrosine kinase Cancer therapeutics Kinase inhibitor SAR

2-Hydroxy-N-(4-isopropylphenyl)benzamide (CAS 224814-90-8) is a synthetic N-aryl salicylamide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. It belongs to the 2-hydroxy-N-phenylbenzamide (salicylamide) class, a scaffold historically explored for antifungal, anti-mildew, and anticancer applications.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 224814-90-8
Cat. No. B6351130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-N-(4-isopropylphenyl)benzamide
CAS224814-90-8
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
InChIInChI=1S/C16H17NO2/c1-11(2)12-7-9-13(10-8-12)17-16(19)14-5-3-4-6-15(14)18/h3-11,18H,1-2H3,(H,17,19)
InChIKeyCVUDMYZNTCVWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N-(4-isopropylphenyl)benzamide (CAS 224814-90-8): Chemical Identity and Core Pharmacophore


2-Hydroxy-N-(4-isopropylphenyl)benzamide (CAS 224814-90-8) is a synthetic N-aryl salicylamide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It belongs to the 2-hydroxy-N-phenylbenzamide (salicylamide) class, a scaffold historically explored for antifungal, anti-mildew, and anticancer applications [1]. The compound features a characteristic intramolecular hydrogen bond between the ortho-hydroxyl group and the amide carbonyl, forming a pseudo-six-membered ring that mimics the planar pyrimidine ring of quinazoline-based kinase inhibitors [2]. This structural motif has been investigated as a pharmacophore for epidermal growth factor receptor (EGFR) tyrosine kinase inhibition, positioning it within the broader effort to develop non-quinazoline EGFR-targeted agents.

Why N-Aryl Substitution Determines EGFR Inhibitory Potency in Salicylamide Series


Within the 2-hydroxy-N-phenylbenzamide chemotype, the identity and position of substituents on the N-aryl ring exert a profound influence on EGFR tyrosine kinase inhibitory activity, with IC50 values spanning over two orders of magnitude across a single 32-compound series . Simple substitution of the parent unsubstituted N-phenyl ring (2-hydroxy-N-phenylbenzamide, IC50 = 50,000 nM) with a 4-isopropyl group yields compound 12 (IC50 = 29,600 nM), a 1.69-fold improvement [1]. However, the magnitude of this gain is modest compared to the 4-methyl analog (IC50 = 25,700 nM), demonstrating that the isopropyl substituent occupies a specific, narrow potency window where steric bulk begins to erode the binding enhancement achieved by smaller para-substituents [1]. Generic substitution with an unsubstituted salicylanilide, a differently substituted analog, or a non-salicylamide scaffold would therefore yield unpredictable and likely inferior EGFR inhibitory activity, undermining the reproducibility of any biological study dependent on this specific pharmacological profile.

Quantitative Differentiation of 2-Hydroxy-N-(4-isopropylphenyl)benzamide Against Closest Analogs


EGFR Kinase Inhibition: 4-Isopropyl vs. Unsubstituted Parent Salicylanilide

In a solid-phase ELISA assay measuring EGFR autophosphorylation inhibition, 2-Hydroxy-N-(4-isopropylphenyl)benzamide (compound 12) demonstrated an IC50 of 29,600 nM, representing a 1.69-fold improvement in potency over the unsubstituted parent compound 2-hydroxy-N-phenylbenzamide (compound 1, IC50 = 50,000 nM) [1]. Both compounds were evaluated under identical conditions (pH 7.4, 2°C, 25 mM HEPES buffer) within the same 32-compound series at Nanjing University [1].

EGFR tyrosine kinase Cancer therapeutics Kinase inhibitor SAR

Para-Substituent SAR: Isopropyl vs. Methyl at the 4-Position

Within the same 32-compound EGFR inhibition dataset, the 4-methyl substituted analog (2-hydroxy-N-(4-methylphenyl)benzamide, BDBM49214) exhibited an IC50 of 25,700 nM, which is 1.15-fold more potent than the 4-isopropyl compound (IC50 = 29,600 nM) [1]. This indicates that increasing steric bulk at the para-position from methyl to isopropyl results in a slight loss of EGFR inhibitory activity, suggesting a sterically constrained binding pocket that tolerates small substituents but does not benefit from the larger isopropyl group [1].

Structure-activity relationship Steric effects EGFR inhibitor optimization

Potency Gap Relative to Optimized Salicylamide-Derived EGFR Inhibitors

In a separate salicylamide optimization study (Bentham Science, 2016), certain 4'-substituted salicylamide analogues bearing additional structural modifications achieved EGFR IC50 values in the sub-micromolar range, with compounds 15a and 15b exhibiting IC50 values of 0.27 μM (270 nM) and 1.1 μM (1,100 nM), respectively [1]. The 4-isopropyl compound (IC50 = 29.6 μM) is approximately 110-fold less potent than compound 15a, highlighting the substantial potency gap between a simple mono-substituted salicylamide and more elaborately functionalized analogs [1]. This class-level comparison must be interpreted with caution, as the assays differ in protocol and the comparator compounds possess additional pharmacophoric elements beyond the N-aryl substitution.

Lead optimization benchmark EGFR tyrosine kinase Chemical probe selectivity

Physicochemical Differentiation: Lipophilicity Profile of the 4-Isopropyl Substituent

The 4-isopropyl substituent confers distinct physicochemical properties compared to smaller para-substituents. The compound has a predicted logP of approximately 3.5-4.0 based on the additive contribution of the isopropyl group (π ≈ 1.5) to the salicylamide core (calculated logP of parent salicylanilide ≈ 2.2) . This elevated lipophilicity relative to the 4-methyl analog (estimated logP ≈ 2.8-3.2) may translate into differential membrane permeability and plasma protein binding profiles, although direct experimental logP or permeability data for this specific compound are not available in the public domain [1]. The compound is commercially available at 95.0% purity from at least one European vendor (Fluorochem, via CymitQuimica), with a molecular weight of 255.31 g/mol .

Lipophilicity Drug-likeness Permeability prediction

Validated Application Scenarios for 2-Hydroxy-N-(4-isopropylphenyl)benzamide Based on Quantitative Evidence


EGFR Kinase SAR Probe: Benchmarking Para-Substituent Steric Effects in Salicylamide Series

The compound is best deployed as an SAR probe within a systematic exploration of N-aryl substitution effects on EGFR tyrosine kinase inhibition. Its IC50 of 29,600 nM, situated between the 4-methyl analog (25,700 nM) and the unsubstituted parent (50,000 nM), provides a quantitative data point for modeling the steric tolerance of the EGFR ATP-binding pocket [1]. Researchers building Free-Wilson or CoMFA models for this scaffold should include this compound to capture the activity cliff associated with the methyl-to-isopropyl transition.

Negative Control or Comparator for High-Potency Salicylamide-Derived EGFR Inhibitors

Given the ~110-fold potency gap relative to optimized salicylamide analogs (e.g., compound 15a, IC50 = 270 nM), this compound can serve as a low-potency comparator or negative control in cell-based assays designed to validate target engagement specificity of more potent salicylamide-derived EGFR inhibitors [2]. Its modest biochemical activity ensures that any cellular phenotype observed with potent analogs is attributable to enhanced EGFR inhibition rather than off-target effects common to the salicylamide scaffold.

Lipophilicity-Dependent Cellular Uptake Studies in the Salicylamide Series

The elevated predicted logP (~3.5-4.0) conferred by the 4-isopropyl group makes this compound a candidate for studies investigating the relationship between lipophilicity and cellular permeability within the salicylamide chemotype [3]. When paired with the less lipophilic 4-methyl analog (estimated logP ~2.8-3.2) in parallel cellular uptake or Caco-2 permeability assays, the differential membrane partitioning can be correlated with the incremental contribution of the isopropyl group, informing future design of salicylamide-based probes requiring specific subcellular distribution profiles.

Synthetic Feasibility Demonstration for N-Aryl Salicylamide Library Production

The compound's synthesis via condensation of acetylsalicylic acid with 4-isopropylaniline, yielding a white solid product, demonstrates a straightforward and scalable route applicable to parallel library synthesis . With commercial availability at 95% purity, this compound can anchor a procurement strategy for building a focused N-aryl salicylamide library where the 4-isopropyl variant serves as both a synthetic feasibility benchmark and a reference standard for analytical method development (HPLC, NMR) .

Quote Request

Request a Quote for 2-Hydroxy-N-(4-isopropylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.